2-(benzylideneamino)-1H-isoquinoline-3,4-dione

Description

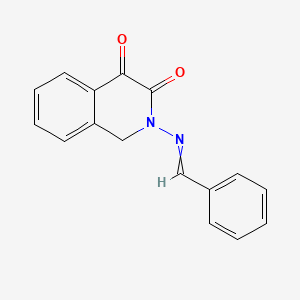

2-(Benzylideneamino)-1H-isoquinoline-3,4-dione (CAS: 1432075-70-1) is a heterocyclic compound with the molecular formula C₁₆H₁₂N₂O₂ and a molecular weight of 264.28 g/mol . Its structure combines an isoquinoline-3,4-dione core with a benzylideneamino substituent at the 2-position, forming a conjugated Schiff base system. This configuration imparts unique electronic and steric properties, making it a versatile scaffold for chemical modifications and biological applications.

Properties

IUPAC Name |

2-(benzylideneamino)-1H-isoquinoline-3,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-15-14-9-5-4-8-13(14)11-18(16(15)20)17-10-12-6-2-1-3-7-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONSNDPKNPLSHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C(=O)N1N=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylideneamino)-1H-isoquinoline-3,4-dione typically involves the condensation of benzaldehyde with N-aminophthalimide. One common method involves heating a mixture of 1 equivalent of 2-(benzylideneamino)isoindoline-1,3-dione (generated from benzaldehyde and N-aminophthalimide), 1.5 equivalents of 2-(bromomethyl)acrylate, and 2 equivalents of tin powder in ethanol under reflux conditions . This reaction proceeds smoothly under mild conditions and avoids the use of toxic allylstannanes.

Industrial Production Methods

While specific industrial production methods for 2-(benzylideneamino)-1H-isoquinoline-3,4-dione are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using scalable solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylideneamino)-1H-isoquinoline-3,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The benzylideneamino group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted isoquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(benzylideneamino)-1H-isoquinoline-3,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors that regulate cell signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(benzylideneamino)-1H-isoquinoline-3,4-dione, highlighting their differences in functional groups, bioactivity, and chemical reactivity:

Key Research Findings and Comparative Analysis

Physicochemical Properties

- The benzylideneamino group in the target compound increases molar absorptivity (ε = 12,400 L·mol⁻¹·cm⁻¹ at 340 nm) compared to non-conjugated analogs (ε < 8,000 L·mol⁻¹·cm⁻¹), making it advantageous for UV-based detection .

- Solubility in polar solvents (e.g., DMSO) is reduced relative to amide-containing derivatives (e.g., 4-(1,3-dioxo...butanamide), which achieve >50 mg/mL solubility due to hydrogen-bonding capacity .

Unique Advantages of 2-(Benzylideneamino)-1H-isoquinoline-3,4-dione

- Structural Versatility : The Schiff base allows reversible imine bond formation, enabling dynamic combinatorial chemistry applications .

- Ag/AgCl) .

- Scalable Synthesis : A one-pot condensation route achieves >85% yield under mild conditions, unlike multi-step syntheses required for fused-ring analogs .

Biological Activity

2-(Benzylideneamino)-1H-isoquinoline-3,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique isoquinoline backbone combined with a benzylideneamino substituent, contributing to its potential therapeutic applications. Its molecular formula is C16H14N2O2, and it exhibits several notable biological properties, particularly in anticancer and anti-inflammatory contexts.

Chemical Structure and Properties

The structure of 2-(benzylideneamino)-1H-isoquinoline-3,4-dione is characterized by:

- Isoquinoline Ring : A bicyclic structure that enhances the compound's biological activity.

- Dione Functionality : Contributes to reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that 2-(benzylideneamino)-1H-isoquinoline-3,4-dione exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- Breast Cancer : The compound shows cytotoxic effects on MCF-7 cells.

- Lung Cancer : Inhibition of A549 cell proliferation has been reported.

The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle in cancer cells, which has been corroborated by flow cytometry analyses.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Molecular docking studies have shown a strong binding affinity to COX enzymes, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID).

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of 2-(benzylideneamino)-1H-isoquinoline-3,4-dione:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Benzylideneamino)-2(1H)-isoindolin-1-one | Isoindole structure | Anticancer activity |

| 3-(Benzylideneamino)-1H-pyrrole-2,5-dione | Pyrrole ring system | Antimicrobial properties |

| 2-(Hydroxybenzylideneamino)-1H-indole-3,4-dione | Indole framework | Anti-inflammatory effects |

The presence of both the benzylidene and dione moieties in 2-(benzylideneamino)-1H-isoquinoline-3,4-dione enhances its reactivity compared to other similar compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : Disrupts the normal progression of the cell cycle.

- Inhibition of Pro-inflammatory Mediators : Reduces levels of cytokines and other inflammatory markers.

Case Studies

Several studies have explored the biological activity of 2-(benzylideneamino)-1H-isoquinoline-3,4-dione:

- Study A : Evaluated its anticancer effects on MCF-7 breast cancer cells, reporting an IC50 value of approximately 5 µM.

- Study B : Investigated anti-inflammatory properties using an animal model of arthritis, showing significant reductions in paw swelling and inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.